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Compound of Interest

Compound Name: 1-(2-Methoxyethyl)-2-thiourea

Cat. No.: B016854

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound 1-(2-Methoxyethyl)-2-thiourea, including Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of
published experimental spectra for this specific molecule, this guide presents predicted data
based on the analysis of structurally similar compounds and general principles of spectroscopy.
Detailed, adaptable experimental protocols for acquiring this data are also provided.

Chemical Structure and Properties
o |[UPAC Name: 1-(2-Methoxyethyl)-2-thiourea

e Molecular Formula: CaH10N20S

e Molecular Weight: 134.20 g/mol

e CAS Number: 102353-42-4

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(2-Methoxyethyl)-2-
thiourea. These predictions are based on known chemical shifts and fragmentation patterns of
analogous thiourea derivatives and functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (Solvent: CDCls, 400 MHz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.5-8.5 Broad Singlet 2H NH:2
~5.8-6.8 Broad Singlet 1H NH
~3.65 Triplet 2H -CH2-N
~3.50 Triplet 2H -CH2-O
~3.35 Singlet 3H O-CHs

Table 2: Predicted 3C NMR Data (Solvent: CDCIs, 100 MHz)

Chemical Shift (6, ppm) Assignment
~183 C=S

~70 -CH2-O

~59 O-CHs

~45 -CH2-N

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid Phase, KBr)
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Wavenumber (cm~?)

Intensity

Assignment

3400 - 3200 Strong, Broad N-H Stretching (NH2)

~3150 Medium N-H Stretching (NH)

2950 - 2850 Medium C-H Stretching (Aliphatic)

1620 Strong N-H Bending (Amine
Scissoring)

~1550 Strong C-N Stretching

~1350 Strong C=S Stretching

~1120 Strong C-O-C Stretching (Asymmetric)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron lonization - EI)

miz Predicted Fragment lon
134 [M]* (Molecular lon)

101 [M - SH]*

88 [M - NH2S]*

75 [M - HNCS]*

59 [CH3OCH2CH2]*

45 [CH3OCH2]*

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for 1-(2-

Methoxyethyl)-2-thiourea. These should be adapted based on the specific instrumentation

and laboratory conditions.

Synthesis of 1-(2-Methoxyethyl)-2-thiourea
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A common method for the synthesis of N-substituted thioureas involves the reaction of an
amine with an isothiocyanate. For 1-(2-Methoxyethyl)-2-thiourea, this would typically involve
the reaction of 2-methoxyethylamine with a source of thiocyanate, such as ammonium
thiocyanate, under acidic conditions to form the corresponding isothiocyanate in situ, which
then reacts with another molecule of the amine. Alternatively, reaction of 2-methoxyethylamine
with a pre-formed isothiocyanate reagent can be employed.

General Procedure:
e Dissolve 2-methoxyethylamine in a suitable solvent (e.g., ethanol, acetonitrile).

e Add an equimolar amount of an isothiocyanate source (e.g., ammonium thiocyanate followed
by an acid catalyst, or a suitable isothiocyanate reagent).

 Stir the reaction mixture at room temperature or with gentle heating.
e Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Upon completion, the product can be isolated by removal of the solvent under reduced
pressure and purified by recrystallization or column chromatography.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
o Accurately weigh approximately 5-10 mg of purified 1-(2-Methoxyethyl)-2-thiourea.

» Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCls, DMSO-ds)
in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; gentle warming or sonication may be used if necessary.
Data Acquisition:

» 'H NMR: Acquire a proton spectrum using standard parameters. Typical parameters include
a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an
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acquisition time of 2-4 seconds.

e 13C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence. A larger
number of scans will be required compared to *H NMR due to the lower natural abundance
of 13C. Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, and a
relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of the dry, purified sample with approximately 100-200 mg of
dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:

e Record a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and record the sample spectrum.

o Typically, spectra are collected in the range of 4000-400 cm~? with a resolution of 4 cm~1.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer capable of electron ionization (EIl) or electrospray
ionization (ESI).

Sample Preparation (for El):

» Dissolve a small amount of the purified sample in a volatile solvent (e.g., methanol,
dichloromethane) to a concentration of approximately 1 mg/mL.

 Introduce the sample into the mass spectrometer via a direct insertion probe or a gas
chromatograph inlet.
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Data Acquisition (El):
» Set the ionization energy to 70 eV.
e Acquire data over a mass range of m/z 30-300.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic
analysis of 1-(2-Methoxyethyl)-2-thiourea.

Spectroscopic Analysis
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» To cite this document: BenchChem. [Spectroscopic Profile of 1-(2-Methoxyethyl)-2-thiourea:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016854+#spectroscopic-data-nmr-ir-ms-of-1-2-
methoxyethyl-2-thiourea]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b016854?utm_src=pdf-body
https://www.benchchem.com/product/b016854?utm_src=pdf-body-img
https://www.benchchem.com/product/b016854#spectroscopic-data-nmr-ir-ms-of-1-2-methoxyethyl-2-thiourea
https://www.benchchem.com/product/b016854#spectroscopic-data-nmr-ir-ms-of-1-2-methoxyethyl-2-thiourea
https://www.benchchem.com/product/b016854#spectroscopic-data-nmr-ir-ms-of-1-2-methoxyethyl-2-thiourea
https://www.benchchem.com/product/b016854#spectroscopic-data-nmr-ir-ms-of-1-2-methoxyethyl-2-thiourea
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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